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molecular formula C13H20O6 B8314123 Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate

Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate

Cat. No. B8314123
M. Wt: 272.29 g/mol
InChI Key: LVJLQUWBKKCTFV-UHFFFAOYSA-N
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Patent
US05616803

Procedure details

132 g of mono-tert-butyl malonate was dissolved in 1.5 μl of tetrahydrofuran, and 49.2 g of magnesium chloride and 134 ml of triethylamine were added thereto with stirring under cooling with ice. The mixture was stirred at room temperature for 3 hours. Added to this solution was a liquid separately prepared by stirring 60.0 g of 2,2-dimethyl-1,3-dioxolan-4-on-5-ylacetic acid (Tetrahedron Letter, vol. 28, p. 1685 (1987)) in a liquid mixture of 500 ml of tetrahydrofuran and 100 ml of dimethylformamide together with 64.2 g of 1,1'-carbonyldiimidazole at room temperature for 2 hours. The mixture was stirred at room temperature overnight. Insoluble matters were separated by filtration. Then, the filtrate was evaporated to dryness under reduced pressure. The residue was dissolved in a liquid mixture of ethyl ether and water and then adjusted to pH 3 to 4 by an addition of 1N hydrochloric acid. The organic layer was collected by separation, then washed with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate and then passed through a column of 300 g of activated aluminum oxide. The solution passed through the column was evaporated to dryness under reduced pressure to obtain 72.4 g (yield: 77%) of tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
1.5 μL
Type
solvent
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step Two
Quantity
134 mL
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
64.2 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[Cl-].[Mg+2].[Cl-].[CH3:15][C:16]1([CH3:26])[O:20][C:19](=[O:21])[CH:18]([CH2:22]C(O)=O)[O:17]1.C(N1C=CN=C1)(N1C=CN=C1)=O>O1CCCC1.CN(C)C=O.C(N(CC)CC)C>[CH3:15][C:16]1([CH3:26])[O:20][C:19](=[O:21])[CH:18]([CH2:22][C:3](=[O:5])[CH2:2][C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[O:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OC(C)(C)C
Name
Quantity
1.5 μL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
49.2 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
134 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
CC1(OC(C(O1)=O)CC(=O)O)C
Step Four
Name
Quantity
64.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Added to this solution
CUSTOM
Type
CUSTOM
Details
separately prepared
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Insoluble matters were separated by filtration
CUSTOM
Type
CUSTOM
Details
Then, the filtrate was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a liquid mixture of ethyl ether and water
ADDITION
Type
ADDITION
Details
adjusted to pH 3 to 4 by an addition of 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic layer was collected by separation
WASH
Type
WASH
Details
washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C(O1)=O)CC(CC(=O)OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 72.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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